N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
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Overview
Description
N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a fluorophenyl group, a trifluoromethylbenzamido group, and a benzofuran-2-carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Carboxamide Group: The carboxamide group is introduced by reacting the benzofuran core with an amine derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Attachment of Fluorophenyl and Trifluoromethylbenzamido Groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the fluorophenyl and trifluoromethylbenzamido groups, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenated compounds, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- N-(4-bromophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
- N-(4-methylphenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide
Uniqueness
N-(4-fluorophenyl)-3-(2-(trifluoromethyl)benzamido)benzofuran-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-(4-fluorophenyl)-3-[[2-(trifluoromethyl)benzoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F4N2O3/c24-13-9-11-14(12-10-13)28-22(31)20-19(16-6-2-4-8-18(16)32-20)29-21(30)15-5-1-3-7-17(15)23(25,26)27/h1-12H,(H,28,31)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REHQWPGAOATAFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F4N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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